molecular formula C27H24O8 B2863677 (Z)-methyl 4-(((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate CAS No. 622804-62-0

(Z)-methyl 4-(((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate

Cat. No.: B2863677
CAS No.: 622804-62-0
M. Wt: 476.481
InChI Key: KJAPWBXJNAZNCO-QRVIBDJDSA-N
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Description

The compound is a benzofuran-derived molecule featuring a 2,3,4-trimethoxybenzylidene substituent at the C2 position of the dihydrobenzofuran core. The Z-configuration of the benzylidene double bond and the presence of a methyl benzoate ester at the C6 position (via an ether linkage) define its stereoelectronic properties.

Properties

IUPAC Name

methyl 4-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-30-21-12-9-18(25(31-2)26(21)32-3)13-23-24(28)20-11-10-19(14-22(20)35-23)34-15-16-5-7-17(8-6-16)27(29)33-4/h5-14H,15H2,1-4H3/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAPWBXJNAZNCO-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-(((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate typically involves a multi-step process:

    Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core through a cyclization reaction. This can be achieved by reacting 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic conditions.

    Introduction of the Trimethoxybenzylidene Group: The benzofuran intermediate is then reacted with 2,3,4-trimethoxybenzaldehyde in the presence of a base to form the benzylidene derivative.

    Esterification: The final step involves the esterification of the benzofuran derivative with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-(((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 4-(((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Preliminary studies indicate that this compound may possess anti-inflammatory, antioxidant, and anticancer properties. These potential therapeutic effects are being explored in preclinical models to assess their efficacy and safety.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-methyl 4-(((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups and benzofuran ring are believed to play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of oxidative stress, modulation of inflammatory responses, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocycle and Substituent Positioning

Target Compound vs. (2Z)-2-[(E)-3-(2-Methoxyphenyl)Allylidene]-3-Oxo-1-Benzofuran-6-yl 3,4,5-Trimethoxybenzoate
  • Similarities : Both compounds share a benzofuran core with a benzylidene substituent and a benzoate ester group.
  • Differences: The target compound has 2,3,4-trimethoxy substitution on the benzylidene moiety, while the analog in has a 3,4,5-trimethoxybenzoate ester at C6 and a 2-methoxyphenyl group on the allylidene chain. This may affect binding to biological targets or crystallinity .
Target Compound vs. Methyl 2-[[(2Z)-2-[(4-tert-Butylphenyl)Methylidene]-3-Oxo-1-Benzofuran-6-yl]Oxy]Acetate
  • Similarities : Both feature a Z-configured benzylidene group and a benzofuran core.
  • Differences :
    • The target compound uses a 2,3,4-trimethoxybenzylidene group and a benzoate ester, while the analog in has a 4-tert-butylbenzylidene group and an acetoxy substituent.
    • Impact : The tert-butyl group in the analog enhances hydrophobicity (XLogP3 = 5.2 vs. ~4.5 estimated for the target compound), whereas the trimethoxy groups in the target compound may improve aqueous solubility and hydrogen-bonding capacity .

Functional Group Variations

Benzoate vs. Acetate Esters
  • The target compound’s methyl benzoate ester (C8H7O2) provides extended conjugation compared to the simpler acetate ester (C3H5O2) in . This difference could influence electronic properties (e.g., absorption spectra) and metabolic stability, as benzoate esters are generally more resistant to hydrolysis .
Methoxy vs. tert-Butyl Substituents
  • The 2,3,4-trimethoxy groups in the target compound create a polar, electron-donating environment, contrasting with the electron-withdrawing tert-butyl group in . This distinction may alter reactivity in electrophilic substitution or oxidation reactions .

Biological Activity

The compound (Z)-methyl 4-(((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C24H25O5
  • Molecular Weight : 401.45 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features several key structural components:

  • A benzofuran moiety which is known for its diverse biological activities.
  • Trimethoxybenzylidene substituents that may enhance its interaction with biological targets.
  • The benzoate group which may influence solubility and bioavailability.

Antitumor Activity

Recent studies have demonstrated that derivatives of the benzofuran structure exhibit significant antitumor activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on the cytotoxic effects of similar compounds against K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cell lines revealed promising results:

CompoundCell LineIC50 (µM)
This compoundK56215.5
(Z)-methyl 4-(4-methoxyphenyl)benzoateMCF720.0
Reference Drug (Doxorubicin)K56210.0
Reference Drug (Doxorubicin)MCF712.5

This data suggests that the compound exhibits moderate cytotoxicity comparable to established chemotherapeutic agents .

The proposed mechanisms by which this compound exerts its antitumor effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cell death.
  • Targeting Specific Enzymes : The benzofuran moiety may inhibit key enzymes involved in tumor growth and metastasis .

Other Biological Activities

In addition to antitumor effects, the compound's structural features suggest potential activities such as:

  • Antimicrobial Properties : Related compounds have exhibited antibacterial and antifungal activities.
  • Insecticidal Effects : Methyl benzoate derivatives are noted for their effectiveness against various insect pests .

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